3-(3-(Fluoromethyl)azetidin-1-yl)propan-1-amine

Selective Estrogen Receptor Degrader (SERD) ER‑α degradation Breast Cancer

This fluorinated azetidine building block is the direct precursor to the clinical candidate GDC-0927's optimal side-chain, delivering 97% ER-α degradation in MCF-7 cells and favorable oral exposure (AUC 0.16 μg·h/mL). The fluoromethyl group balances lipophilicity (XLogP3 0.1) and blocks oxidative metabolism, making it superior to non-fluorinated or pyrrolidine analogs. Procure this validated pharmacophore to accelerate your SERD or PROTAC development.

Molecular Formula C7H15FN2
Molecular Weight 146.21 g/mol
CAS No. 2098014-36-7
Cat. No. B1477014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-(Fluoromethyl)azetidin-1-yl)propan-1-amine
CAS2098014-36-7
Molecular FormulaC7H15FN2
Molecular Weight146.21 g/mol
Structural Identifiers
SMILESC1C(CN1CCCN)CF
InChIInChI=1S/C7H15FN2/c8-4-7-5-10(6-7)3-1-2-9/h7H,1-6,9H2
InChIKeyUNPVXLRSXSBIEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-(Fluoromethyl)azetidin-1-yl)propan-1-amine (CAS 2098014‑36‑7) – Core Identity, Physicochemical Profile, and Procurement-Relevant Specifications


3-(3-(Fluoromethyl)azetidin-1-yl)propan-1-amine (CAS 2098014‑36‑7) is a fluorinated azetidine building block with the molecular formula C₇H₁₅FN₂ and a molecular weight of 146.21 g mol⁻¹ . The compound comprises a strained four‑membered azetidine ring bearing a fluoromethyl substituent at the 3‑position and a primary amine tethered via a three‑carbon linker. Commercially, it is typically supplied at ≥95 % purity . The fluoromethyl group confers distinctive physicochemical properties, notably a calculated XLogP3 of 0.1 [1], which balances adequate lipophilicity for membrane permeability with sufficient aqueous solubility – a profile that differentiates it from non‑fluorinated azetidine‑propanamine congeners.

Why Generic Azetidine‑Propanamine Substitution Fails – The Quantifiable Impact of the 3‑Fluoromethyl Group


Attempting to substitute 3-(3-(fluoromethyl)azetidin-1-yl)propan-1-amine with a non‑fluorinated azetidine‑propanamine or a ring‑expanded analog introduces measurable liabilities in potency, pharmacokinetics, and physicochemical properties. The fluoromethyl substituent is not merely a bioisostere; it actively tunes lipophilicity, metabolic stability, and target engagement. As demonstrated in the optimization of selective estrogen receptor degraders (SERDs), replacement of the fluoromethyl azetidine side‑chain with a non‑fluorinated methyl congener reduces ER‑α degradation efficacy, while switching to a pyrrolidine scaffold compromises oral exposure [1]. These quantitative differences underscore why the specific 3‑(fluoromethyl)azetidine architecture is indispensable for applications where both potency and ADME performance are critical.

Quantitative Differentiation Evidence for 3-(3-(Fluoromethyl)azetidin-1-yl)propan-1-amine Versus Closest Analogs


ER‑α Degradation Efficacy: Fluoromethyl Azetidine vs. Non‑Fluorinated Methyl Azetidine (Head‑to‑Head)

In a direct comparison of chromene‑based SERDs, the fluoromethyl azetidine side‑chain (compound 17h) achieved an ER‑α degradation efficacy of 97 % in MCF‑7 cells, whereas the corresponding non‑fluorinated methyl azetidine parent reached only 86 % [1]. This 11‑percentage‑point gain is attributed to the monofluoromethyl group at the azetidine 3‑position.

Selective Estrogen Receptor Degrader (SERD) ER‑α degradation Breast Cancer

Oral Pharmacokinetic Advantage: Fluoromethyl Azetidine vs. Fluoromethyl Pyrrolidine

When incorporated into the same chromene scaffold, the fluoromethyl azetidine side‑chain (17h) delivered an oral AUC of 0.16 μg·h mL⁻¹ in mice, whereas the equipotent fluoromethyl pyrrolidine analog (17e) yielded only 0.04 μg·h mL⁻¹ [1]. The 4‑fold higher exposure drove selection of the azetidine scaffold for clinical candidate GDC‑0927.

Oral bioavailability Mouse PK AUC

Lipophilicity Tuning: XLogP3 Comparison with the Non‑Fluorinated Azetidine‑Propanamine

3-(3-(Fluoromethyl)azetidin-1-yl)propan-1-amine exhibits a calculated XLogP3 of 0.1 [1]. The non‑fluorinated parent, 3-(azetidin-1-yl)propan-1-amine (CAS 54262‑75‑8), has a predicted XLogP3 of approximately ‑0.5 (class‑level estimate for des‑fluoro azetidine‑propanamines [2]). The ~0.6 log unit increase enhances membrane permeability while retaining acceptable aqueous solubility.

Lipophilicity XLogP3 Physicochemical properties

Metabolic Stability Enhancement Through Fluorination: Class‑Level Evidence

The fluoromethyl substituent blocks oxidative metabolism at the benzylic/methylene position of the azetidine ring, a common metabolic soft spot in non‑fluorinated azetidines [1]. In the GDC‑0927 program, the fluoromethyl azetidine side‑chain contributed to a compound (17ha) that achieved robust in vivo efficacy, whereas the non‑fluorinated analog 5a showed inferior activity despite 91 % ER‑α degradation efficacy, implying that metabolic stabilization was critical for sustained target engagement [2].

Metabolic stability Oxidative metabolism Fluorine blocking

Optimal Application Scenarios for 3-(3-(Fluoromethyl)azetidin-1-yl)propan-1-amine Based on Quantitative Differentiation


Synthesis of Selective Estrogen Receptor Degrader (SERD) Candidates

The compound serves as the direct precursor to the fluoromethyl azetidine side‑chain that was identified as the optimal moiety for maximizing ER‑α degradation efficacy (97 % in MCF‑7 cells) and oral exposure (AUC 0.16 μg·h mL⁻¹) in the clinical candidate GDC‑0927 [1]. Researchers developing next‑generation SERDs can utilize this building block to install the validated pharmacophore without additional synthetic manipulation.

Construction of CNS‑Penetrant Chemical Probes

With a calculated XLogP3 of 0.1 [2], the compound resides in the optimal lipophilicity window for CNS drug discovery. Its primary amine handle enables rapid diversification via amide bond formation or reductive amination, allowing medicinal chemists to generate focused libraries of CNS‑targeted azetidine derivatives with favorable permeability and reduced P‑gp efflux liability.

PROTAC Linker and E3 Ligase Ligand Design

The combination of a strained azetidine ring, a fluoromethyl group that enhances metabolic stability, and a terminal primary amine makes the compound an attractive linker or exit‑vector element in PROTAC design. The fluoromethyl group's ability to block oxidative metabolism [3] is particularly valuable for maintaining linker integrity in vivo, while the amine provides a convenient conjugation point for E3 ligase ligands or target‑protein binders.

Structure–Activity Relationship (SAR) Exploration of Azetidine‑Containing Kinase Inhibitors

The fluoromethyl azetidine scaffold has demonstrated superiority over both non‑fluorinated azetidines and fluoromethyl pyrrolidines in functional assays [1]. This compound enables systematic SAR studies where the fluoromethyl group's contribution to potency, selectivity, and ADME can be directly benchmarked against des‑fluoro, chloromethyl, or ring‑expanded comparators.

Quote Request

Request a Quote for 3-(3-(Fluoromethyl)azetidin-1-yl)propan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.